1H-Naphtho[1,2-d]imidazol-8-amine
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Overview
Description
1H-Naphtho[1,2-d]imidazol-8-amine is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of an amine group at the 8th position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[1,2-d]imidazol-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of β-naphthol with an appropriate aldehyde and an amine under acidic conditions. This reaction forms the imidazole ring through a cyclization process. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process typically involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho[1,2-d]imidazol-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding naphthoimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 8th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoimidazole-8-carboxylic acid.
Reduction: Naphthoimidazole-8-amine derivatives.
Substitution: N-alkyl or N-acyl naphthoimidazole derivatives.
Scientific Research Applications
1H-Naphtho[1,2-d]imidazol-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for imaging applications due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 1H-Naphtho[1,2-d]imidazol-8-amine in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
- 1H-Naphtho[2,1-D]imidazol-8-amine
- 2H-Naphtho[1,2-D]imidazol-8-amine
- 3H-Naphtho[1,2-D]imidazol-7-amine
Comparison: 1H-Naphtho[1,2-d]imidazol-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its fluorescence properties are more pronounced compared to other naphthoimidazole derivatives, making it particularly useful in imaging applications .
Properties
CAS No. |
111163-88-3 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.214 |
IUPAC Name |
3H-benzo[e]benzimidazol-8-amine |
InChI |
InChI=1S/C11H9N3/c12-8-3-1-7-2-4-10-11(9(7)5-8)14-6-13-10/h1-6H,12H2,(H,13,14) |
InChI Key |
WPYFDQQRQYCXFD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)N |
Synonyms |
Naphth[1,2-d]imidazole, 8-amino- (6CI) |
Origin of Product |
United States |
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